Caloxin 2A1 TFA

Description

The exact mass of the compound Caloxin 2A1 Trifluoroacetate is 1591.65146936 g/mol and the complexity rating of the compound is 3210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

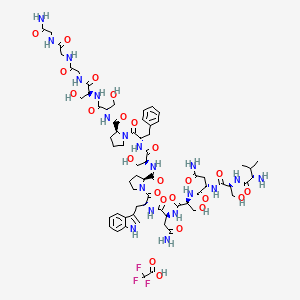

Structure

2D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caloxin 2A1 TFA: A Deep Dive into its Mechanism of Action as a Plasma Membrane Ca2+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 2A1 TFA is a synthetic peptide that has emerged as a specific, extracellular inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining intracellular calcium homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, the underlying molecular interactions, and its impact on cellular signaling pathways. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and presents visual representations of the relevant biological processes to facilitate a deeper understanding for researchers in drug discovery and cellular biology.

Introduction

The plasma membrane Ca2+-ATPase (PMCA) is a vital P-type ATPase that actively extrudes Ca2+ from the cytoplasm to the extracellular space, thereby playing a pivotal role in maintaining the low intracellular Ca2+ concentrations essential for a myriad of cellular processes, including signal transduction, muscle contraction, and neuronal function. Dysregulation of PMCA has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound is a novel peptide inhibitor designed to specifically target an extracellular domain of PMCA. Its ability to inhibit the pump from the exterior of the cell offers a unique tool for dissecting the physiological roles of PMCA and presents a potential avenue for the development of new therapeutic agents. This guide will explore the intricate details of how this compound exerts its inhibitory effects.

Mechanism of Action

This compound functions as a potent and specific inhibitor of the plasma membrane Ca2+-ATPase. Its mechanism is characterized by a non-competitive mode of inhibition with respect to the enzyme's primary substrates and activators.

Inhibition of PMCA ATPase Activity

This compound directly inhibits the Ca2+-Mg2+-ATPase activity of PMCA. This inhibition is non-competitive with respect to intracellular Ca2+, ATP, and the activator calmodulin.[1] This suggests that this compound does not bind to the active site or the calmodulin-binding domain, which are located on the intracellular side of the pump. Instead, it binds to an extracellular domain, inducing a conformational change that impedes the enzyme's catalytic cycle.

Blockade of the Acylphosphate Intermediate Formation

The catalytic cycle of P-type ATPases, including PMCA, involves the formation of a transient, high-energy acylphosphate intermediate. This compound has been shown to inhibit the Ca2+-dependent formation of this 140-kDa acylphosphate intermediate from [γ-32P]ATP.[1] However, it does not inhibit the formation of the acylphosphate intermediate when the reaction is run in the reverse direction using inorganic phosphate. This critical finding indicates that this compound likely interferes with a conformational transition that is necessary for the forward reaction of the pump cycle, specifically a step preceding or at the phosphorylation step.

Allosteric Modulation

The non-competitive nature of inhibition and the binding to an extracellular site strongly support an allosteric mechanism of action. By binding to its extracellular target, this compound induces a conformational change that is transmitted across the transmembrane domains to the intracellular catalytic sites, thereby hindering the enzyme's ability to hydrolyze ATP and transport Ca2+.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | Inhibition of Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | [2] |

| Ki | 529 µM | Inhibition of PMCA | [3] |

| Selectivity | No significant inhibition | Basal Mg2+-ATPase, Na+-K+-ATPase, Sarcoplasmic Reticulum Ca2+-Mg2+-ATPase | [4] |

Signaling Pathways and Cellular Effects

By inhibiting PMCA, this compound disrupts intracellular Ca2+ homeostasis, leading to a range of downstream cellular effects.

Disruption of Intracellular Ca2+ Homeostasis

The primary consequence of PMCA inhibition by this compound is an elevation in the intracellular Ca2+ concentration ([Ca2+]i). This occurs because the primary mechanism for Ca2+ extrusion from the cell is compromised.

Induction of Apoptosis in Airway Smooth Muscle Cells

In airway smooth muscle cells, inhibition of PMCA by this compound has been shown to increase apoptosis. This is likely mediated by the sustained elevation of intracellular Ca2+, which can activate Ca2+-dependent apoptotic pathways.

References

Caloxin 2A1 TFA: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 2A1 TFA is a pioneering peptide inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), a crucial enzyme in maintaining cellular calcium homeostasis. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource, incorporating experimental protocols and data to facilitate further research and application in areas such as cancer therapy, cardiovascular disease, and neuroscience.

Discovery of this compound

Caloxin 2A1 was identified through a targeted screening of a random peptide phage display library. This method was selected to identify peptides that could bind to the extracellular domains of the PMCA, offering a novel approach to modulating its activity from the exterior of the cell.

Target Selection and Library Screening

The second extracellular domain of the human PMCA isoform 1b, comprising residues 401-413, was chosen as the specific target for the phage display screening. This domain was hypothesized to be an effective allosteric site for inhibiting the pump's activity. A commercially available phage display library expressing random 15-amino acid peptides was used for the screening process.

Experimental Protocol: Phage Display Biopanning

The biopanning protocol involved multiple rounds of selection to enrich for phages displaying peptides with high affinity for the target domain.

-

Target Immobilization: A synthetic peptide corresponding to the second extracellular domain of PMCA1b was biotinylated and immobilized on streptavidin-coated microtiter plates.

-

Library Incubation: The phage display library was incubated with the immobilized target peptide to allow for binding.

-

Washing: Non-bound phages were removed by a series of stringent washes with a buffer containing Tween-20.

-

Elution: Bound phages were eluted using a low pH buffer.

-

Amplification: The eluted phages were amplified by infecting E. coli.

-

Iterative Selection: The amplified phages were subjected to subsequent rounds of binding, washing, and elution to isolate high-affinity binders.

After several rounds of biopanning, individual phage clones were isolated, and the DNA encoding the displayed peptides was sequenced. The peptide sequence VSNSNWPSFPSS was identified as a consensus sequence among the high-affinity binders.

Synthesis of this compound

Based on the discovered peptide sequence, Caloxin 2A1 was chemically synthesized. The "TFA" designation in its name refers to trifluoroacetic acid, a reagent commonly used in the final cleavage step of solid-phase peptide synthesis.

Peptide Sequence and Modification

The synthesized peptide, Caloxin 2A1, has the amino acid sequence VSNSNWPSFPSSGGG-amide . A C-terminal linker of three glycine residues (GGG) and amidation were added to mimic the presentation of the peptide on the phage surface and to enhance stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol is employed for the synthesis of Caloxin 2A1.

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF (N,N-dimethylformamide).

-

Washing: The resin is thoroughly washed between each coupling and deprotection step to remove excess reagents and byproducts.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered form.

Mechanism of Action and Biological Activity

This compound functions as a selective, allosteric inhibitor of the plasma membrane Ca²⁺-ATPase. Its mechanism of action has been elucidated through a series of biochemical and cellular assays.

Inhibition of PMCA Activity

Caloxin 2A1 has been shown to inhibit the Ca²⁺-Mg²⁺-ATPase activity of PMCA in a non-competitive manner with respect to Ca²⁺, ATP, and calmodulin.[1] This is consistent with its binding to an extracellular domain, distinct from the intracellular catalytic and regulatory sites.

Signaling Pathway of this compound Action

The inhibitory action of Caloxin 2A1 on the PMCA pump leads to a disruption of intracellular calcium homeostasis, which can trigger various downstream signaling events.

Signaling pathway of this compound.

Key Biological Effects

-

Increased Intracellular Calcium: By inhibiting PMCA, Caloxin 2A1 leads to an elevation of intracellular calcium levels.

-

Induction of Apoptosis: In airway smooth muscle cells, Caloxin 2A1 has been shown to induce apoptosis.

-

Enhancement of Radiosensitivity: In cancer cells, treatment with Caloxin 2A1 has been demonstrated to enhance their sensitivity to radiation therapy.

-

Vascular Relaxation: Caloxin 2A1 can induce endothelium-dependent relaxation of blood vessels.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for Caloxin 2A1.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | Chaudhary et al., 2001 |

| Kᵢ | 529 µM | Human erythrocyte ghosts | Pande et al., 2011 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Experimental Workflow: From Discovery to Characterization

The overall workflow for the discovery and characterization of Caloxin 2A1 is depicted below.

Experimental workflow for this compound.

Ca²⁺-Mg²⁺-ATPase Activity Assay

This assay measures the enzymatic activity of PMCA in the presence and absence of Caloxin 2A1.

-

Preparation of Erythrocyte Ghosts: Human erythrocyte ghosts are prepared by hypotonic lysis of red blood cells to expose the intracellular face of the plasma membrane.

-

Assay Buffer: The assay is performed in a buffer containing (in mM): 130 KCl, 20 HEPES-K, 1 MgCl₂, 1 ouabain, 0.1 EGTA, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration.

-

Reaction Mixture: The reaction mixture includes the erythrocyte ghosts, the assay buffer, and the desired concentration of Caloxin 2A1 or vehicle control.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement of Phosphate Release: The ATPase activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The inhibition of ATPase activity by Caloxin 2A1 is calculated relative to the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the effect of Caloxin 2A1 on the reproductive integrity of cancer cells following irradiation.

-

Cell Culture: Cancer cell lines (e.g., HT1080, SW872) are cultured in appropriate media.

-

Treatment: Cells are treated with Caloxin 2A1 (e.g., 0.5 mmol/L) or vehicle for a specified period before irradiation.

-

Irradiation: Cells are irradiated with a defined dose of ionizing radiation (e.g., 6 Gy).

-

Cell Plating: After treatment and irradiation, cells are trypsinized, counted, and seeded at low density in new culture dishes.

-

Colony Formation: Cells are incubated for 10-14 days to allow for the formation of colonies.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of the untreated control.

Endothelium-Dependent Vascular Relaxation Assay

This ex vivo assay measures the effect of Caloxin 2A1 on the contractility of isolated blood vessels.

-

Tissue Preparation: Aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂.

-

Pre-contraction: The aortic rings are pre-contracted with phenylephrine to induce a stable level of tension.

-

Cumulative Addition of Caloxin 2A1: Increasing concentrations of Caloxin 2A1 are added cumulatively to the organ bath.

-

Measurement of Relaxation: The relaxation of the aortic rings is measured as a percentage decrease from the pre-contracted tension.

-

Role of Endothelium: The experiment is repeated in endothelium-denuded aortic rings to determine if the relaxation is endothelium-dependent.

Conclusion and Future Directions

This compound represents a significant advancement in the study of PMCA function and a promising lead compound for the development of novel therapeutics. Its unique extracellular site of action offers the potential for high specificity and reduced off-target effects. Future research should focus on optimizing the affinity and selectivity of Caloxin 2A1 through medicinal chemistry approaches, as well as exploring its therapeutic potential in preclinical models of cancer and cardiovascular disease. The detailed protocols and data presented in this guide are intended to provide a solid foundation for these future endeavors.

References

Caloxin 2A1 TFA: A Technical Guide to its Structure, Properties, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caloxin 2A1 is a novel peptide inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations.[1][2] As an extracellularly acting agent, Caloxin 2A1 provides a valuable tool for studying the physiological roles of PMCA in various cellular processes.[2] This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of Caloxin 2A1 TFA, the trifluoroacetate salt of the peptide.

Structure and Chemical Properties

Caloxin 2A1 is a 15-amino acid peptide.[2][3] Its primary sequence was identified through screening a random peptide phage display library for binding to the second extracellular domain of the PMCA isoform 1b. The trifluoroacetate (TFA) salt form is commonly used for research purposes.

Primary Structure

The amino acid sequence of Caloxin 2A1 is presented in both one-letter and three-letter codes below.

| Representation | Sequence |

| One-Letter Code | VSNSNWPSFPSSGGG |

| Three-Letter Code | H-Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-OH |

Chemical and Physical Properties

A summary of the key chemical and physical properties of Caloxin 2A1 and its TFA salt is provided in the table below.

| Property | Value | Reference |

| Molecular Formula (Peptide) | C₆₄H₉₁N₁₉O₂₂ | |

| Molecular Weight (Peptide) | 1479.6 g/mol | |

| Molecular Formula (TFA Salt) | C₆₆H₉₂F₃N₁₉O₂₄ | |

| Molecular Weight (TFA Salt) | 1592.54 g/mol | |

| Purity | ≥95% (by HPLC) | |

| Appearance | White to off-white solid | |

| Solubility | H₂O: 100 mg/mL (62.79 mM; requires sonication) | |

| DMSO: 100 mg/mL (62.79 mM; requires sonication) | ||

| Storage Conditions | Powder: -20°C (1 year), -80°C (2 years). In solvent: -20°C (1 month), -80°C (6 months). |

Mechanism of Action and Biological Activity

Caloxin 2A1 functions as a selective, extracellular inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA). It exerts its inhibitory effect by binding to the second extracellular domain of the pump. This inhibition is non-competitive with respect to Ca²⁺, ATP, and calmodulin.

By inhibiting PMCA, Caloxin 2A1 blocks the efflux of Ca²⁺ from the cell, leading to an increase in intracellular calcium levels. This disruption of Ca²⁺ homeostasis can trigger various downstream cellular events. For instance, Caloxin 2A1 has been shown to increase apoptosis in airway smooth muscle cells.

Signaling Pathway of Caloxin 2A1 Action

The following diagram illustrates the mechanism of action of Caloxin 2A1.

Caption: Mechanism of Caloxin 2A1 inhibition of PMCA and its downstream effects.

Experimental Protocols

This section outlines the methodologies for key experiments involving Caloxin 2A1, based on published literature.

PMCA Inhibition Assay

This protocol is based on the method described by Chaudhary et al. (2001) for measuring the inhibition of Ca²⁺-Mg²⁺-ATPase activity in human erythrocyte leaky ghosts.

Experimental Workflow:

Caption: Workflow for determining PMCA inhibition by Caloxin 2A1.

Detailed Steps:

-

Preparation of Erythrocyte Ghosts: Human erythrocytes are lysed in a hypotonic buffer to create "leaky ghosts," which are then washed to remove hemoglobin and other cytosolic components.

-

Incubation with Caloxin 2A1: The erythrocyte ghosts are pre-incubated with various concentrations of this compound.

-

Enzymatic Reaction: The reaction is initiated by adding an assay mixture containing ATP, CaCl₂, and MgCl₂. The reaction is allowed to proceed at 37°C.

-

Measurement of ATPase Activity: The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric assay.

-

Data Analysis: The inhibition of Ca²⁺-Mg²⁺-ATPase activity by Caloxin 2A1 is calculated relative to a control without the inhibitor.

Apoptosis Assay in Airway Smooth Muscle Cells

This protocol is based on the methodology used by Chen et al. (2014) to assess the effect of Caloxin 2A1 on apoptosis in airway smooth muscle cells (ASMCs).

Methodology:

-

Cell Culture: Rat ASMCs are cultured under standard conditions.

-

Treatment: Cells are treated with this compound at a specified concentration for a defined period.

-

Apoptosis Detection: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

Selectivity and Specificity

Caloxin 2A1 demonstrates selectivity for PMCA. Studies have shown that it does not significantly affect the basal Mg²⁺-ATPase or Na⁺-K⁺-ATPase activities. Furthermore, it does not inhibit the Ca²⁺-Mg²⁺-ATPase of the skeletal muscle sarcoplasmic reticulum (SERCA), highlighting its specificity for the plasma membrane Ca²⁺ pump.

Applications in Research

This compound serves as a valuable pharmacological tool for:

-

Investigating the role of PMCA in cellular calcium signaling and homeostasis.

-

Elucidating the physiological and pathological functions of PMCA in different cell types and tissues.

-

Studying the downstream consequences of elevated intracellular calcium, such as apoptosis and changes in gene expression.

-

Exploring the potential of PMCA as a therapeutic target in various diseases.

Conclusion

This compound is a well-characterized peptide inhibitor of the plasma membrane Ca²⁺-ATPase. Its specificity and extracellular mode of action make it an indispensable tool for researchers in the fields of cell biology, physiology, and pharmacology. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for scientists working with this important research compound.

References

Caloxin 2A1 TFA: A Selective Extracellular Inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The plasma membrane Ca2+-ATPase (PMCA) is a crucial regulator of intracellular calcium homeostasis, making it a compelling target for therapeutic intervention in a variety of diseases. Caloxin 2A1 TFA is a peptide-based inhibitor that selectively targets the extracellular domains of PMCA, offering a unique tool for studying PMCA function and a potential starting point for drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of its impact on key signaling pathways.

Introduction

The plasma membrane Ca2+-ATPase (PMCA) is a high-affinity transport protein responsible for ejecting Ca2+ from the cytoplasm to the extracellular space, thereby maintaining low intracellular calcium concentrations.[1] Its activity is essential for proper cellular signaling, and its dysregulation has been implicated in various pathological conditions. This compound is a novel peptide inhibitor of PMCA, distinguished by its extracellular site of action.[1] Unlike many ion pump inhibitors that target intracellular domains, this compound was identified through phage display screening for peptides that bind to the second extracellular domain of PMCA isoform 1b.[1] This unique characteristic makes it a valuable tool for dissecting the role of PMCA in cellular physiology and a potential therapeutic agent with a distinct mechanism of action.

Mechanism of Action

This compound functions as a selective and non-competitive inhibitor of PMCA.[2][3] Its binding to an extracellular domain allosterically inhibits the enzyme's activity. This mode of inhibition means that its effect is not overcome by increasing the intracellular concentrations of Ca2+ or ATP.

Key characteristics of this compound's mechanism of action include:

-

Extracellular Binding: It targets the second extracellular loop of PMCA.

-

Selective Inhibition: this compound inhibits the Ca2+-Mg2+-ATPase activity of PMCA without affecting other ATPases such as basal Mg2+-ATPase or Na+-K+-ATPase.

-

Inhibition of Catalytic Cycle: It has been shown to inhibit the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate, a key intermediate in the PMCA catalytic cycle.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and other related caloxins has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against PMCA

| Parameter | Value | Source of PMCA | Reference |

| IC50 | 0.4 ± 0.1 mmol/L | Human erythrocyte leaky ghosts | |

| Ki | 529 µM | Not specified |

Table 2: Comparative Inhibitory Constants (Ki) of Different Caloxins against PMCA Isoforms

| Caloxin | Ki for PMCA1 (µM) | Ki for PMCA2 (µM) | Ki for PMCA3 (µM) | Ki for PMCA4 (µM) | Reference |

| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | |

| Caloxin 1c2 | Not specified | Not specified | Not specified | 2.3 |

Key Signaling Pathways Modulated by PMCA and this compound

PMCA plays a significant role in modulating intracellular signaling cascades by controlling local Ca2+ concentrations. Inhibition of PMCA by this compound can, therefore, have profound effects on these pathways.

PMCA and Endothelial Nitric Oxide Synthase (eNOS) Signaling

PMCA has been shown to interact with and negatively regulate the activity of endothelial nitric oxide synthase (eNOS). By maintaining a low Ca2+ environment in the vicinity of eNOS, PMCA limits its activation. Inhibition of PMCA by this compound can lead to a localized increase in Ca2+, thereby promoting eNOS activity and nitric oxide (NO) production.

PMCA and Calcineurin/NFAT Signaling

The calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a key regulator of gene expression in response to changes in intracellular Ca2+. Calcineurin, a Ca2+-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes. PMCA can dampen this pathway by reducing cytosolic Ca2+ levels. Inhibition of PMCA with this compound is expected to enhance calcineurin/NFAT signaling by increasing intracellular Ca2+.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Preparation of Human Erythrocyte Leaky Ghosts

This protocol is adapted from methods described for the preparation of erythrocyte ghosts for enzyme assays.

-

Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., EDTA).

-

Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.

-

Washing: Resuspend the packed erythrocytes in 10 volumes of ice-cold 1X Phosphate Buffered Saline (PBS), pH 7.4. Centrifuge at 1,500 x g for 10 minutes at 4°C. Repeat the wash step two more times.

-

Hypotonic Lysis: Resuspend the washed erythrocyte pellet in 30 volumes of ice-cold lysis buffer (5 mM Na2HPO4, pH 7.4). Mix by gentle inversion.

-

Ghost Pelleting: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C in an ultracentrifuge.

-

Washing the Ghosts: Carefully aspirate the supernatant. Resuspend the ghost pellet in fresh, ice-cold lysis buffer. Repeat this washing step until the ghost pellet is white.

-

Final Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the subsequent enzyme assay and determine the protein concentration using a standard method (e.g., BCA assay).

Ca2+-Mg2+-ATPase Activity Assay (Malachite Green Assay)

This protocol is a modification of the malachite green assay for measuring inorganic phosphate release.

-

Reaction Mixture Preparation: Prepare the reaction mixture containing:

-

50 mM HEPES, pH 7.4

-

100 mM KCl

-

2 mM MgCl2

-

1 mM EGTA

-

Varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations

-

Erythrocyte ghost preparation (typically 10-20 µg of protein)

-

Varying concentrations of this compound or vehicle control.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the Malachite Green Reagent.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at 620-640 nm using a microplate reader.

-

Calculation: Determine the amount of inorganic phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. ATPase activity is expressed as nmol of phosphate released per mg of protein per minute.

Acylphosphate Formation Assay

This assay measures the Ca2+-dependent formation of the phosphorylated intermediate of PMCA.

-

Reaction Mixture: Prepare a reaction mixture containing erythrocyte ghosts, buffer, and this compound as in the ATPase activity assay, but with [γ-32P]ATP.

-

Reaction: Initiate the reaction and incubate for a short period (e.g., 10-30 seconds) at 0-4°C to trap the phosphorylated intermediate.

-

Quenching: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the proteins.

-

Washing: Wash the protein pellet with TCA to remove unincorporated [γ-32P]ATP.

-

Solubilization and Electrophoresis: Solubilize the pellet in SDS-PAGE sample buffer and run on an acidic polyacrylamide gel.

-

Autoradiography: Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the 140-kDa radiolabeled acylphosphate band.

-

Quantification: Quantify the band intensity to determine the effect of this compound on acylphosphate formation.

Clonogenic Survival Assay

This protocol is used to assess the long-term effects of this compound, alone or in combination with radiation, on the reproductive integrity of cancer cells.

-

Cell Seeding: Plate a known number of single cells (e.g., HT1080 or SW872 human soft-tissue sarcoma cell lines) into 6-well plates. The number of cells seeded will depend on the expected survival fraction.

-

Treatment: After allowing the cells to attach overnight, treat them with a vehicle control or a specified concentration of this compound (e.g., 0.5 mmol/L).

-

Irradiation (optional): If investigating radiosensitizing effects, irradiate the cells with a defined dose of ionizing radiation (e.g., 6 Gy) after the addition of this compound.

-

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a methanol/acetic acid solution (e.g., 3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Calculation: Calculate the plating efficiency and the surviving fraction for each treatment group.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Treatment: Culture cells (e.g., airway smooth muscle cells) to a suitable confluency and treat them with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Washing: Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are in early apoptosis.

-

FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

FITC-Annexin V negative, PI negative cells are viable.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental and logical processes described in this guide.

Conclusion

This compound represents a valuable and selective tool for the investigation of PMCA function. Its extracellular mechanism of action provides a unique advantage for in vitro and in vivo studies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting PMCA. Further research into isoform-specific caloxins and their therapeutic potential is warranted and holds promise for the development of novel treatments for a range of diseases.

References

Caloxin 2A1 TFA: A Technical Guide to its Biophysical and Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxin 2A1 TFA is a synthetic peptide that acts as a potent and selective extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA).[1][2] As an essential regulator of intracellular calcium homeostasis, the PMCA pump actively extrudes Ca2+ from the cytoplasm. By targeting an extracellular domain of this transporter, this compound offers a valuable tool for investigating the physiological and pathological roles of PMCA in various cellular processes. This document provides a comprehensive overview of the biophysical and biochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Biophysical and Biochemical Properties

This compound is a peptide-based inhibitor with specific physicochemical and biological characteristics. These properties are crucial for its application in experimental settings.

General Properties

| Property | Value | Reference |

| Molecular Formula | C66H92F3N19O24 | [1] |

| Molecular Weight | 1592.54 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | 99.89% | |

| Amino Acid Sequence | VSNSNWPSFPSSGGG-NH2 |

Solubility and Storage

| Property | Details | Reference |

| Solubility | DMSO: 100 mg/mL (62.79 mM; requires ultrasonic treatment) H2O: 100 mg/mL (62.79 mM; requires ultrasonic treatment) | |

| Storage | Powder: -80°C for 2 years or -20°C for 1 year. In solvent: -80°C for 6 months or -20°C for 1 month. Solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. |

Biochemical Characteristics

| Characteristic | Description | Reference |

| Target | Plasma Membrane Ca2+-ATPase (PMCA) | |

| Binding Site | Second extracellular domain of PMCA isoform 1b | |

| Mechanism of Action | Allosteric, non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin. It inhibits the conformational changes required during the pump's reaction cycle. | |

| Inhibitory Activity (Caloxin 2a1) | IC50: 0.4 ± 0.1 mmol/L for Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts. Ki: 529 µM for PMCA. | |

| Selectivity | Does not affect basal Mg2+-ATPase or Na+-K+-ATPase. | |

| Biochemical Effect | Inhibits the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate in the PMCA catalytic cycle. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the PMCA, leading to a disruption of intracellular calcium homeostasis. This elevation in cytosolic calcium can trigger various downstream signaling cascades, including apoptosis.

Proposed Signaling Pathway for this compound-Induced Apoptosis

References

The Role of Caloxin 2A1 TFA in Elucidating Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of cellular processes, from signal transduction and gene expression to proliferation and apoptosis. The precise regulation of intracellular Ca²⁺ concentrations ([Ca²⁺]i) is therefore paramount for cellular function. The Plasma Membrane Ca²⁺-ATPase (PMCA) is a key regulator of Ca²⁺ homeostasis, actively extruding Ca²⁺ from the cytoplasm. Caloxin 2A1 TFA is a selective peptide inhibitor of PMCA, acting on the extracellular side of the pump. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying calcium homeostasis. We present collated quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate its use as a powerful tool in both basic research and drug discovery.

Introduction to this compound

This compound is a synthetic peptide that acts as a specific, extracellular inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA).[1][2] Unlike many other inhibitors of ion pumps, this compound's extracellular site of action makes it a valuable tool for studying the physiological roles of PMCA in intact cells without the need for membrane disruption.[3] It exhibits selectivity for PMCA over other ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), Na⁺/K⁺-ATPase, and Mg²⁺-ATPase.[4][5] This specificity allows for the targeted investigation of PMCA's contribution to calcium signaling and overall cellular function.

Mechanism of Action

This compound functions as a non-competitive inhibitor of PMCA with respect to Ca²⁺, ATP, and the activator calmodulin. This indicates that it does not bind to the active site of the pump but rather to an allosteric site on one of the extracellular domains of PMCA. By binding to this extracellular site, this compound induces a conformational change in the enzyme that inhibits its pumping activity, leading to a decrease in Ca²⁺ extrusion and a subsequent rise in intracellular Ca²⁺ levels.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and related Caloxins, providing a comparative overview of their inhibitory potency.

Table 1: Inhibitory Potency of this compound against PMCA

| Parameter | Value | Cell System | Reference(s) |

| IC₅₀ | 400 ± 100 µM | Human erythrocyte ghosts | |

| Kᵢ | 529 µM | Not specified |

Table 2: Comparative Inhibitory Potency (Kᵢ) of Different Caloxins against PMCA Isoforms

| Caloxin | PMCA1 (µM) | PMCA2 (µM) | PMCA3 (µM) | PMCA4 (µM) | Reference(s) |

| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study calcium homeostasis.

Measurement of PMCA Ca²⁺-Mg²⁺-ATPase Activity

This protocol describes a colorimetric assay to measure the ATPase activity of PMCA in isolated cell membranes. The assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Isolated cell membranes (e.g., erythrocyte ghosts)

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM NaN₃ (sodium azide), 1 µM thapsigargin, 1 mM ouabain.

-

ATP solution (100 mM)

-

CaCl₂ solution to achieve desired free Ca²⁺ concentrations

-

Calmodulin (1 µM)

-

Phosphate standard solution

-

Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare the assay buffer containing all components except ATP and CaCl₂.

-

Aliquot the cell membrane suspension into microplate wells.

-

Add this compound to the desired final concentrations to the respective wells. Include a vehicle control.

-

Add CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 10 µM) to stimulate PMCA activity. For basal Mg²⁺-ATPase activity, omit CaCl₂.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).

-

Calculate the amount of Pi released using a phosphate standard curve. PMCA activity is determined by subtracting the basal Mg²⁺-ATPase activity from the total Ca²⁺-Mg²⁺-ATPase activity.

Intracellular Calcium Imaging using Fura-2 AM

This protocol details the measurement of changes in [Ca²⁺]i in live cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading:

-

Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Wash cells once with HBSS.

-

Incubate cells in the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Introduce this compound into the perfusion solution at the desired concentration.

-

Continuously record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca²⁺]i.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca²⁺, and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free solution containing a chelator (e.g., EGTA).

-

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

Suspension or adherent cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Staining:

-

Harvest the cells (including any floating cells from adherent cultures) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Annexin V-FITC fluorescence (FITC channel) indicates phosphatidylserine exposure on the outer leaflet of the plasma membrane (an early apoptotic event).

-

PI fluorescence (PE or a similar channel) indicates loss of membrane integrity (late apoptotic or necrotic cells).

-

Quantify the percentage of live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.

-

Signaling Pathways and Experimental Workflows

The inhibition of PMCA by this compound initiates a cascade of intracellular events stemming from the rise in [Ca²⁺]i. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Signaling pathway of this compound action.

Caption: General experimental workflow using this compound.

Conclusion

This compound is a valuable and specific tool for investigating the role of the Plasma Membrane Ca²⁺-ATPase in maintaining calcium homeostasis. Its extracellular mechanism of action allows for the study of PMCA function in intact cellular systems, providing insights into its involvement in a wide range of physiological and pathological processes. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of calcium signaling. Further research into the isoform-specific effects of Caloxin 2A1 and the development of more potent analogs will continue to enhance our understanding of the intricate role of PMCA in cellular health and disease.

References

- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caloxin 2A1 - 1 mg [anaspec.com]

- 4. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Caloxin 2A1 TFA: A Technical Guide to a Novel PMCA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 2A1 TFA is a synthetic peptide that has emerged as a significant tool in cellular biology and pharmacology. It functions as a selective, extracellular inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining intracellular calcium homeostasis. By targeting PMCA, this compound offers a unique mechanism to modulate calcium signaling, with profound implications for various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its peptide sequence and physicochemical properties, its mechanism of action, its significance in research and drug development—particularly in oncology—and detailed protocols for key experimental assays.

Peptide Sequence and Physicochemical Properties

This compound is a 15-amino acid peptide with a C-terminal glycinamide. Trifluoroacetic acid (TFA) is a counter-ion used in its synthesis and purification.

Table 1: Peptide Sequence and Physicochemical Properties of this compound

| Property | Value |

| Three-Letter Sequence | H-Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-OH |

| One-Letter Sequence | VSNSNWPSFPSSGGG |

| Molecular Formula | C66H92F3N19O24 |

| Molecular Weight | 1592.54 g/mol |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in water and DMSO with the need for ultrasonication[1] |

Mechanism of Action: Allosteric Inhibition of PMCA

This compound exerts its inhibitory effect on the Plasma Membrane Ca2+-ATPase (PMCA) through an allosteric mechanism. Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to an extracellular domain of PMCA.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function.

Key characteristics of its mechanism include:

-

Extracellular Action: this compound acts from the outside of the cell, making it a valuable tool for studying the extracellular regulation of PMCA.

-

Non-Competitive Inhibition: Its inhibitory effect is non-competitive with respect to Ca2+, ATP, and calmodulin, the primary intracellular regulators of PMCA activity.[2]

-

Selectivity: this compound is selective for PMCA and does not significantly affect other ATPases, such as the Na+/K+-ATPase or the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1]

By inhibiting PMCA, this compound effectively blocks the extrusion of Ca2+ from the cell, leading to an elevation of intracellular calcium levels. This disruption of calcium homeostasis is the foundation of its biological effects.

Figure 1. Mechanism of this compound action on PMCA.

Significance in Research and Drug Development

The ability of this compound to selectively modulate intracellular calcium levels has made it a valuable tool in various research areas and a potential candidate for therapeutic development.

Cancer Research: Enhancing Radiosensitivity

A significant area of investigation for this compound is in oncology, particularly in enhancing the efficacy of radiotherapy. Studies have shown that this compound can increase the sensitivity of cancer cells to radiation, a phenomenon known as radiosensitization.

In a notable study, this compound was shown to significantly reduce the clonogenic survival of human soft-tissue sarcoma cell lines, HT1080 and SW872, when used in combination with radiotherapy. The proposed mechanism involves the disruption of calcium signaling pathways that are upregulated in response to radiation, leading to increased cell death.

Table 2: Quantitative Data on this compound in Cancer Research

| Parameter | Cell Lines | Treatment | Result | Reference |

| Clonogenic Survival | HT1080, SW872 | 0.5 mmol/L this compound + 6 Gy radiotherapy | Significantly decreased cell survival fractions | |

| Ca2+-Mg2+-ATPase Inhibition | Human erythrocyte leaky ghosts | 0.4 ± 0.1 mmol/L this compound | 50% inhibition of activity |

The inhibition of PMCA by this compound leads to a sustained increase in intracellular calcium, which can trigger downstream signaling cascades that promote apoptosis and inhibit cell proliferation. This includes the induction of endoplasmic reticulum (ER) stress, as evidenced by the upregulation of the pro-apoptotic protein CHOP.

Figure 2. Signaling pathway of this compound-induced radiosensitization.

Other Potential Applications

The role of calcium signaling in a wide range of cellular processes suggests that this compound could have applications in other fields, including:

-

Cardiovascular Diseases: By modulating calcium levels in vascular smooth muscle and endothelial cells.

-

Neurological Disorders: By influencing neuronal calcium homeostasis, which is often dysregulated in neurodegenerative diseases.

-

Airway Diseases: Studies have shown that this compound can induce apoptosis in airway smooth muscle cells, suggesting a potential role in asthma treatment.

Experimental Protocols

Clonogenic Survival Assay for Radiosensitization

This protocol is adapted from studies investigating the effect of this compound on the radiosensitivity of sarcoma cell lines.

Objective: To determine the effect of this compound on the survival of cancer cells following irradiation.

Materials:

-

HT1080 and SW872 human soft-tissue sarcoma cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

X-ray irradiator

-

Crystal violet staining solution (0.5% in methanol)

Procedure:

-

Cell Seeding: Plate HT1080 and SW872 cells in 6-well plates at a density determined to yield approximately 50-150 colonies per well in the control group. Allow cells to attach overnight.

-

Treatment: Treat the cells with 0.5 mmol/L this compound or vehicle control for a predetermined time before irradiation.

-

Irradiation: Irradiate the plates with a single dose of 6 Gy using an X-ray irradiator.

-

Incubation: After irradiation, remove the treatment medium, wash the cells with PBS, and add fresh complete growth medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining and Counting:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to the plating efficiency of the non-irradiated control group.

Figure 3. Workflow for the clonogenic survival assay.

Ca2+-Mg2+-ATPase Activity Assay

This protocol is based on methods used to characterize the inhibitory effect of Caloxin 2A1 on PMCA activity in human erythrocyte ghosts.

Objective: To measure the inhibitory effect of this compound on the activity of PMCA.

Materials:

-

Human erythrocyte leaky ghosts (as a source of PMCA)

-

Assay buffer (e.g., 130 mM KCl, 20 mM HEPES, pH 7.4)

-

ATP

-

CaCl2 and EGTA to buffer free Ca2+ concentrations

-

Calmodulin

-

This compound

-

Malachite green reagent for phosphate detection

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, a specific free Ca2+ concentration, an optimal concentration of calmodulin, and the erythrocyte ghost suspension.

-

Pre-incubation: Pre-incubate the reaction mixture with various concentrations of this compound or vehicle control for a defined period at 37°C.

-

Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., SDS or perchloric acid).

-

Phosphate Detection:

-

Add the malachite green reagent to the reaction mixture.

-

Incubate for color development.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

-

-

Data Analysis: Calculate the specific activity of the Ca2+-Mg2+-ATPase (e.g., in nmol Pi/mg protein/min) and determine the concentration of this compound that produces 50% inhibition (IC50).

Conclusion

This compound is a powerful and selective tool for the study of PMCA function and calcium signaling. Its ability to inhibit PMCA from the extracellular side provides a unique advantage for dissecting the role of this essential ion pump in various cellular contexts. The growing body of evidence supporting its role in enhancing cancer radiosensitivity highlights its potential as a novel therapeutic agent. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in cellular biology and the development of innovative therapeutic strategies.

References

The Dawn of Caloxins: A Technical Deep Dive into Their Early Development and Core Principles

Abstract

This whitepaper provides a comprehensive technical overview of the foundational studies and early development of caloxins, a novel class of peptide-based allosteric inhibitors of the plasma membrane Ca2+ pump (PMCA). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pioneering methodologies and key experimental findings that established caloxins as valuable tools for studying Ca2+ homeostasis and signaling. This document details the inventive strategies behind their discovery, elucidates their mechanism of action, and presents critical quantitative data in a structured format. Furthermore, it outlines the experimental protocols that were pivotal in their characterization and provides visualizations of the associated biochemical pathways and experimental workflows.

Introduction: The Need for an Extracellular PMCA Inhibitor

The plasma membrane Ca2+ pump (PMCA) is a crucial enzyme responsible for the high-affinity extrusion of Ca2+ from the cytoplasm, playing a vital role in maintaining low intracellular Ca2+ concentrations and shaping Ca2+ signaling events.[1][2] Prior to the development of caloxins, there was a significant lack of specific, extracellularly acting inhibitors for PMCA, akin to how digoxin and ouabain function for the Na+/K+-ATPase.[3][4] This gap in the pharmacological toolkit limited the ability of researchers to probe the physiological and pathophysiological roles of PMCA in various cellular contexts. The invention of caloxins was a direct response to this need, pioneering a new class of inhibitors that target the extracellular domains of PMCA.[5]

The Invention of Caloxins: A Phage Display Approach

The foundational hypothesis behind the creation of caloxins was that the extracellular domains (exdoms) of PMCA could serve as allosteric targets for inhibitory peptides. Researchers leveraged phage display technology to screen vast libraries of random peptides for their ability to bind to specific synthetic peptides corresponding to the sequences of PMCA's exdoms.

Experimental Protocol: Phage Display Screening for Caloxin Discovery

The initial discovery of caloxins, such as caloxin 2a1, involved a multi-step process:

-

Target Preparation: A synthetic peptide corresponding to the amino acid sequence of a specific PMCA exdom (e.g., exdom 2 for caloxin 2a1) was conjugated to a carrier protein like keyhole limpet hemocyanin (KLH).

-

Immobilization: The target-carrier conjugate was immobilized by passive adsorption to the wells of a microtiter plate.

-

Panning: A phage display library, expressing a diverse array of 12-amino acid random peptides on their coat proteins, was introduced to the wells containing the immobilized target.

-

Binding and Elution: Phages displaying peptides with affinity for the target exdom were allowed to bind. Non-binding phages were washed away. The bound phages were then eluted.

-

Amplification: The eluted phages were amplified by infecting a bacterial host, thus enriching the population of phages with binding affinity for the target.

-

Iterative Screening: The panning, elution, and amplification steps were repeated multiple times to progressively select for the highest-affinity binders.

-

Sequencing and Synthesis: The DNA of the selected phages was sequenced to identify the amino acid sequence of the binding peptide. This peptide was then chemically synthesized to create the caloxin.

Mechanism of Action: Allosteric Inhibition of PMCA

Early studies established that caloxins function as allosteric inhibitors of PMCA. This was demonstrated with the first-in-class caloxin, 2a1.

Non-Competitive Inhibition

Experiments using leaky human erythrocyte ghosts, which primarily express the PMCA4 isoform, revealed that caloxin 2a1 inhibits the Ca2+-Mg2+-ATPase activity of PMCA in a manner that is non-competitive with respect to Ca2+, ATP, and calmodulin. This indicates that caloxin 2a1 does not bind to the active site or the calmodulin-binding domain but rather to a distinct, allosteric site on the extracellular face of the enzyme. This binding event induces a conformational change that inhibits the pump's catalytic cycle.

References

- 1. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric inhibitors of plasma membrane Ca pumps: Invention and applications of caloxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetate Salt of Caloxin 2A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxin 2A1 is a pioneering synthetic peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a critical enzyme in maintaining intracellular calcium homeostasis. This document provides a comprehensive technical overview of the trifluoroacetate (TFA) salt of Caloxin 2A1, the form in which it is commonly supplied. This guide details its mechanism of action, physicochemical properties, and biological effects, supported by experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.

Introduction

The plasma membrane Ca2+-ATPase (PMCA) is a vital P-type ATPase responsible for the efflux of Ca2+ from the cytoplasm, playing a crucial role in cellular signaling, proliferation, and apoptosis.[1][2] Dysregulation of PMCA activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. Caloxin 2A1 was one of the first peptide-based inhibitors developed to target the extracellular domains of PMCA, providing a valuable tool to probe the physiological functions of this ion pump.[3] The trifluoroacetate salt of Caloxin 2A1 is a stable and soluble form of the peptide, facilitating its use in a wide range of experimental settings.

Physicochemical Properties

The trifluoroacetate salt of Caloxin 2A1 is a white to off-white solid.[2] Its fundamental properties are summarized in the table below. While specific analytical data such as NMR and mass spectra for the trifluoroacetate salt are not widely published in the public domain, the expected characteristics are based on its chemical composition.

| Property | Value | Reference |

| Amino Acid Sequence | Val-Ser-Asn-Ser-Asn-Trp-Pro-Ser-Phe-Pro-Ser-Ser-Gly-Gly-Gly-NH2 | [2] |

| Molecular Formula | C66H92F3N19O24 | |

| Molecular Weight | 1592.54 g/mol | |

| Solubility | Soluble in water (up to 100 mg/mL with sonication) and DMSO (up to 100 mg/mL with sonication). | |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C to -80°C, protected from moisture. |

Mechanism of Action

Caloxin 2A1 functions as a selective, allosteric inhibitor of the plasma membrane Ca2+-ATPase. It exerts its inhibitory effect by binding to an extracellular domain of the PMCA pump, thereby interfering with the conformational changes necessary for Ca2+ translocation across the plasma membrane.

Key features of its mechanism include:

-

Non-competitive Inhibition: Caloxin 2A1 inhibits PMCA activity in a manner that is non-competitive with respect to Ca2+, ATP, and calmodulin, the primary intracellular regulators of the pump.

-

Selectivity: It demonstrates selectivity for PMCA over other ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), Na+/K+-ATPase, and basal Mg2+-ATPase.

-

Inhibition of Acylphosphate Formation: Caloxin 2A1 has been shown to inhibit the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate, a key step in the catalytic cycle of P-type ATPases.

The inhibitory kinetics of Caloxin 2A1 have been characterized, with a reported inhibition constant (Ki) of 529 µM for PMCA. It is important to note that newer generations of caloxins have been developed with significantly higher affinity.

Biological Effects

By inhibiting PMCA, Caloxin 2A1 disrupts intracellular Ca2+ homeostasis, leading to an elevation of cytosolic calcium levels. This perturbation of Ca2+ signaling triggers various downstream cellular responses.

-

Induction of Apoptosis: Caloxin 2A1 has been demonstrated to induce apoptosis in airway smooth muscle cells. This effect is a direct consequence of sustained elevated intracellular Ca2+ levels, which can activate calcium-dependent apoptotic pathways.

-

Endothelium-Dependent Relaxation: In vascular tissues, Caloxin 2A1 can cause endothelium-dependent relaxation. This is consistent with the inhibition of PMCA in endothelial cells, leading to changes in nitric oxide signaling.

Experimental Protocols

Solid-Phase Peptide Synthesis of Caloxin 2A1 (VSNSNWPSFPSSGGG-amide)

While a specific, detailed protocol for the synthesis of Caloxin 2A1 is not publicly available, a general protocol based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is provided below. This should be adapted and optimized by researchers experienced in peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Gly-OH) to the resin using a coupling reagent and a base in DMF. Monitor the reaction for completion (e.g., using the Kaiser test).

-

Capping (Optional): Cap any unreacted amino groups using acetic anhydride.

-

Iterative Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Ser, Ser, Pro, Phe, Ser, Pro, Trp, Asn, Ser, Asn, Ser, Val).

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain the trifluoroacetate salt.

-

Characterization: Characterize the final product by mass spectrometry and HPLC to confirm purity and identity.

PMCA Activity Assay

This protocol describes a general method to measure PMCA activity in isolated membranes using a coupled enzyme assay, which can be adapted to determine the inhibitory effect of Caloxin 2A1.

Materials:

-

Isolated plasma membranes (e.g., erythrocyte ghosts)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4)

-

ATP solution

-

CaCl2 solution (for preparing solutions with known free Ca2+ concentrations)

-

Coupled enzyme system (pyruvate kinase, lactate dehydrogenase)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Calmodulin (optional, for maximal PMCA activation)

-

Caloxin 2A1 TFA stock solution

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a microplate well, combine the assay buffer, coupled enzyme system, PEP, and NADH.

-

Add Membranes: Add the isolated plasma membranes to the reaction mixture.

-

Add Caloxin 2A1: For inhibitor wells, add the desired concentration of Caloxin 2A1. For control wells, add the vehicle.

-

Initiate Reaction: Start the reaction by adding ATP and CaCl2 to achieve the desired free Ca2+ concentration. If using calmodulin, it should be added before ATP.

-

Monitor NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by PMCA.

-

Calculate PMCA Activity: Calculate the rate of ATP hydrolysis from the change in absorbance, using the molar extinction coefficient of NADH.

-

Determine Inhibition: Compare the PMCA activity in the presence and absence of Caloxin 2A1 to determine the percent inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Caloxin 2A1 Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of Caloxin 2A1.

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Caloxin 2A1.

Signaling Pathway of PMCA Inhibition by Caloxin 2A1 Leading to Apoptosis

Inhibition of PMCA by Caloxin 2A1 leads to a sustained increase in intracellular calcium, which can trigger the intrinsic apoptotic pathway. A key mediator in this process is the calcium-dependent protease, calpain.

Caption: PMCA inhibition by Caloxin 2A1 elevates intracellular Ca2+, leading to apoptosis.

Conclusion

The trifluoroacetate salt of Caloxin 2A1 remains a valuable pharmacological tool for studying the physiological and pathological roles of the plasma membrane Ca2+-ATPase. Its ability to selectively inhibit PMCA from the extracellular side allows for the investigation of calcium signaling dynamics in a variety of cell types. While newer, more potent caloxins have since been developed, the foundational understanding gained from studies using Caloxin 2A1 has been instrumental in advancing the field. This technical guide provides researchers with the necessary information to effectively utilize this compound in their experimental designs, contributing to a deeper understanding of the critical role of PMCA in cellular function.

References

Methodological & Application

Application Notes and Protocols for Caloxin 2A1 TFA in Calcium Imaging Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Caloxin 2A1 TFA, a selective extracellular inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), in calcium imaging experiments. This document includes detailed protocols, data presentation guidelines, and visual representations of relevant pathways and workflows to facilitate the study of calcium signaling in various cellular contexts.

Introduction to this compound

This compound is a peptide-based inhibitor that specifically targets the plasma membrane Ca²⁺-ATPase (PMCA) from the extracellular side.[1][2][3] The PMCA is a crucial component of the cellular machinery responsible for maintaining low intracellular calcium concentrations by actively extruding Ca²⁺ from the cell. By inhibiting PMCA, this compound allows researchers to investigate the role of this pump in various physiological processes, including calcium homeostasis, signal transduction, and cellular responses to stimuli.[1][4]

Mechanism of Action: this compound acts as a non-competitive inhibitor with respect to Ca²⁺, ATP, and calmodulin, meaning it does not compete with these molecules for their binding sites on the PMCA. This allosteric inhibition mechanism makes it a valuable tool for studying the specific contribution of PMCA to calcium dynamics without directly interfering with other components of the signaling cascade.

Key Applications in Calcium Imaging

-

Studying Calcium Extrusion Mechanisms: Elucidate the specific role of PMCA in clearing cytosolic calcium following a stimulus.

-

Investigating Calcium Oscillations: Modulate and study the frequency and amplitude of intracellular calcium oscillations, which are critical in many signaling pathways.

-

Elucidating GPCR Signaling: Dissect the contribution of PMCA to the temporal dynamics of G-protein coupled receptor (GPCR)-mediated calcium signals.

-

Drug Screening: In the context of drug development, this compound can be used to understand the involvement of PMCA in the mechanism of action of novel therapeutic compounds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its observed effects in different experimental settings.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (Ca²⁺-Mg²⁺-ATPase activity) | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | |

| Kᵢ (PMCA) | 529 µM | General PMCA |

Table 2: Exemplary Experimental Concentrations and Effects

| Cell Type | Concentration | Observed Effect | Reference |

| Undifferentiated Pleomorphic Sarcoma (HT1080 and SW872 cells) | 0.5 mmol/L | Significantly reduced clonogenic ability after radiotherapy. | |

| Human Bone Marrow-Derived Mesenchymal Stem Cells | Not specified | Inhibition of spontaneous Ca²⁺ᵢ oscillations. | |

| HEK293 cells expressing extracellular Ca²⁺ sensing receptor | Not specified | Elimination of Ca²⁺ᵢ oscillations upon receptor activation. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (lyophilized powder)

-

Nuclease-free water or Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-